N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
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Overview
Description
N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, also known as MITOA, is a small molecule compound that has gained attention in the scientific community due to its potential applications in various fields. MITOA is a heterocyclic compound that contains a thiazole ring and a benzoxazole ring, and its unique structure makes it a promising candidate for further investigation.
Scientific Research Applications
Inhibition of Mycobacterium tuberculosis
A study by (Pedgaonkar et al., 2014) focused on derivatives of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, including N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide. These compounds were evaluated for inhibitory activity against Mycobacterium tuberculosis, showing potential as novel inhibitors for treating tuberculosis.
Anticancer Potential
The research by (Evren et al., 2019) synthesized derivatives related to N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide and studied their anticancer activity. These compounds showed promising results against human lung adenocarcinoma cells, indicating their potential use as anticancer agents.
Synthesis and Characterization
Yang Chao's study in 2008 explored a novel synthesis method for N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide, which is structurally related to the compound . This research (Chao, 2008) provides valuable insights into the synthesis process of related acetamide derivatives.
Antimicrobial Evaluation
Marri et al. (2018) studied isoxazole-substituted 1,3,4-oxadiazoles including compounds similar to N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide. Their research (Marri et al., 2018) demonstrated antimicrobial activity against bacterial and fungal strains, contributing to the understanding of the antimicrobial potential of such compounds.
TSPO Imaging and Neuroinflammation
Kumari et al. (2017) synthesized acetamidobenzoxazolone derivatives for imaging the Translocator Protein (TSPO) in neuroinflammation. One of their compounds, structurally similar to N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, exhibited promising results for TSPO imaging (Kumari et al., 2017).
Alzheimer's Disease Research
A 2023 study by (Lv et al.) identified N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide as a potential FoxO1 agonist with effects on Alzheimer's disease. It was found to regulate gene expression related to AD and reduce levels of Aβ, a key marker of the disease.
properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-8-6-12(20-15-8)14-11(17)7-16-9-4-2-3-5-10(9)19-13(16)18/h2-6H,7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAPQJFOTAEWKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)CN2C3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide |
Citations
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